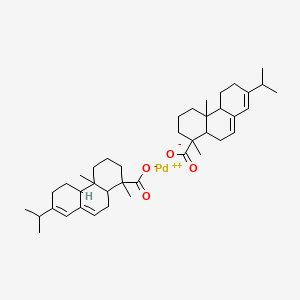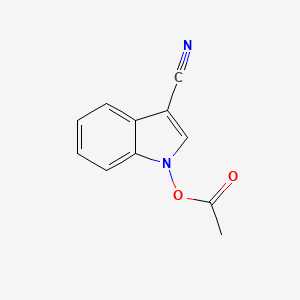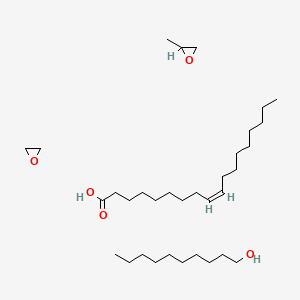
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is a complex compound that combines several functional groups, including alcohol, epoxide, and unsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of decan-1-ol, followed by the formation of 2-methyloxirane through epoxidation reactions. The (Z)-octadec-9-enoic acid is then introduced, and the final compound is obtained by combining these intermediates under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane undergoes various chemical reactions, including:
Oxidation: The alcohol group in decan-1-ol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The unsaturated bond in (Z)-octadec-9-enoic acid can be reduced to form saturated fatty acids.
Substitution: The epoxide group in 2-methyloxirane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids from the oxidation of decan-1-ol.
Reduction: Saturated fatty acids from the reduction of (Z)-octadec-9-enoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves interactions with molecular targets such as enzymes and receptors. The epoxide group can react with nucleophilic sites in proteins, leading to modifications that affect biological pathways. The unsaturated fatty acid component can interact with lipid membranes, influencing membrane fluidity and signaling processes.
Comparison with Similar Compounds
Similar Compounds
Decan-1-ol: A simple alcohol with similar chemical properties but lacks the epoxide and unsaturated fatty acid groups.
2-Methyloxirane: An epoxide with similar reactivity but lacks the alcohol and fatty acid components.
(Z)-Octadec-9-enoic Acid: An unsaturated fatty acid with similar biological properties but lacks the alcohol and epoxide groups.
Uniqueness
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This multifunctionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
72283-35-3 |
|---|---|
Molecular Formula |
C33H66O5 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/C18H34O2.C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);11H,2-10H2,1H3;3H,2H2,1H3;1-2H2/b10-9-;;; |
InChI Key |
DQDDQHABJCZKHF-BZKIHGKGSA-N |
Isomeric SMILES |
CCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1CO1.C1CO1 |
Canonical SMILES |
CCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Related CAS |
72283-35-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



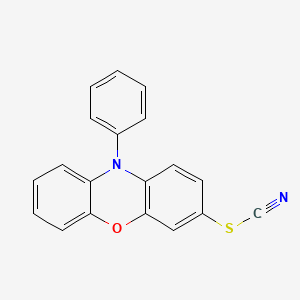
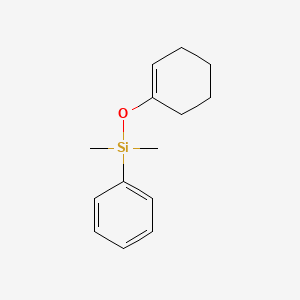

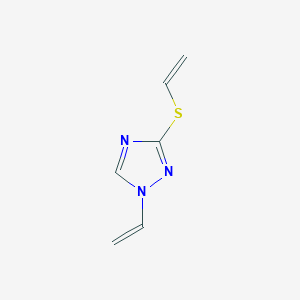
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)

